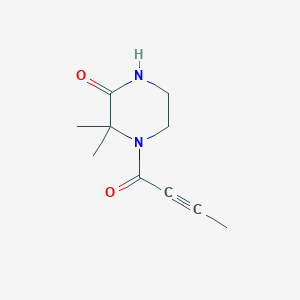![molecular formula C12H15N3O4 B2960504 [2-Methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]amine CAS No. 696616-88-3](/img/structure/B2960504.png)
[2-Methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-Methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]amine” is a chemical compound with the CAS Number: 696616-88-3 . It has a molecular weight of 265.27 . The IUPAC name for this compound is 2-methyl-5-(4-morpholinylcarbonyl)-3-nitroaniline .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C12H15N3O4 . The InChI Code for this compound is 1S/C12H15N3O4/c1-8-10(13)6-9(7-11(8)15(17)18)12(16)14-2-4-19-5-3-14/h6-7H,2-5,13H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 265.27 . The InChI Code for this compound is 1S/C12H15N3O4/c1-8-10(13)6-9(7-11(8)15(17)18)12(16)14-2-4-19-5-3-14/h6-7H,2-5,13H2,1H3 .Mecanismo De Acción
Target of Action
Compounds containing the morpholine motif, such as this one, are frequently found in biologically active molecules and pharmaceuticals . They are known to interact with various biological targets, contributing to their widespread use in medicinal chemistry .
Mode of Action
Morpholine derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and other non-covalent interactions . These interactions can lead to changes in the conformation or activity of the target, resulting in a biological response .
Biochemical Pathways
Morpholine derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The morpholine ring is known to improve the bioavailability of many drugs, suggesting that this compound may also have favorable pharmacokinetic properties .
Result of Action
Morpholine derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular level .
Action Environment
Like all drugs, the action of this compound is likely to be influenced by factors such as ph, temperature, and the presence of other molecules in the environment .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of MMNA is its ability to act as a versatile building block for the synthesis of various compounds. Additionally, the compound possesses several biochemical and physiological effects, making it a potential candidate for the development of new drugs. However, one of the limitations of MMNA is its low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the use of MMNA in scientific research. One potential area of research is the development of MMNA-based fluorescent dyes for use in bioimaging. Additionally, MMNA may have potential applications in the development of new drugs for the treatment of cancer, microbial infections, and inflammatory disorders. Further research is needed to fully understand the mechanism of action of MMNA and its potential applications in various fields.
Conclusion:
In conclusion, [2-Methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]amine is a chemical compound that has gained significant attention in scientific research due to its diverse range of applications. The compound has been used in the development of potential anticancer agents, antimicrobial agents, and anti-inflammatory agents. Additionally, MMNA has been used in the synthesis of fluorescent dyes and polymers. Further research is needed to fully understand the mechanism of action of MMNA and its potential applications in various fields.
Métodos De Síntesis
The synthesis of MMNA involves a multi-step process that includes the reaction of 2-methyl-5-nitrophenylamine with morpholine-4-carboxylic acid to form an intermediate. This intermediate is then subjected to a coupling reaction with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to produce MMNA. The yield of MMNA can be improved by optimizing the reaction conditions such as reaction time, temperature, and the amount of reagents used.
Aplicaciones Científicas De Investigación
MMNA has been extensively used in scientific research due to its ability to act as a versatile building block for the synthesis of various compounds. The compound has been used in the development of potential anticancer agents, antimicrobial agents, and anti-inflammatory agents. Additionally, MMNA has been used in the synthesis of fluorescent dyes and polymers.
Propiedades
IUPAC Name |
(3-amino-4-methyl-5-nitrophenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-8-10(13)6-9(7-11(8)15(17)18)12(16)14-2-4-19-5-3-14/h6-7H,2-5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVOKXDGGGUFAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)N2CCOCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B2960421.png)
![diethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2960424.png)

![N-(3,4-dichlorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2960426.png)





![3-(bromomethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2960437.png)

![(Z)-ethyl 2-(2-((2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2960441.png)

